Positional Selectivity in Kinase Inhibition: 5-Substituted Isoquinoline vs. 4- or 6-Regioisomers
Patent disclosures reveal that the position of a piperidinyl substituent on the isoquinoline ring is critical for Rho-kinase (ROCK) inhibitory activity. Specifically, 5-substituted isoquinoline derivatives have been explicitly claimed and shown to possess ROCK-1 inhibitory activity, whereas the same patents describe significantly reduced or absent activity for 4- and 6-substituted regioisomers [1]. This indicates that the 5-position vector is essential for optimal binding to the ROCK ATP-binding pocket.
| Evidence Dimension | ROCK-1 Inhibitory Activity (Qualitative Assessment) |
|---|---|
| Target Compound Data | Exhibits ROCK-1 inhibitory activity (claimed as useful in ROCK-mediated disease models) |
| Comparator Or Baseline | 4-substituted and 6-substituted piperidinyl isoquinoline regioisomers |
| Quantified Difference | Activity is 'significantly reduced or absent' for the 4- and 6-substituted comparators |
| Conditions | In vitro recombinant human ROCK-1 enzyme assay as described in patent WO 2004/00955 (EP 1541559) |
Why This Matters
For projects targeting ROCK or similar kinases, procuring the incorrect regioisomer will likely lead to false negatives or misleading SAR data, wasting resources.
- [1] Asahi Kasei Pharma Corporation. (2004). Isoquinoline derivatives. International Patent Application WO 2004/00955 (EP 1541559). View Source
